Crotoxyphos

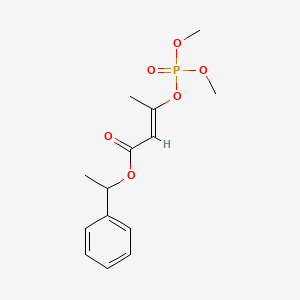

Description

Crotoxyfos is a synthetic carboxylic ester compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a clear or light straw-colored liquid with a mild ester odor, and exposure occurs by inhalation, ingestion, or contact.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl (E)-3-dimethoxyphosphoryloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19O6P/c1-11(20-21(16,17-3)18-4)10-14(15)19-12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXSILNSXNPGKG-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)C=C(C)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)OC(=O)/C=C(\C)/OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037514 | |

| Record name | Crotoxyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale straw-colored liquid; [Merck Index] | |

| Record name | Crotoxyphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °C @ 0.03 MM HG | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

0.1%; SLIGHTLY SOL IN KEROSENE, SATURATED HYDROCARBONS; SOL IN ACETONE, CHLOROFORM, ETHANOL, HIGHLY CHLORINATED HYDROCARBONS, 0.1% in water at room temperature, SOL IN PROPAN-2-OL, XYLENE | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.19 @ 25 °C, DENSITY: 1.2 @ 15 °C/15 °C | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000014 [mmHg], 1.4X10-5 mm Hg @ 20 °C | |

| Record name | Crotoxyphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4428 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT STRAW-COLORED LIQ, Clear liquid | |

CAS No. |

7700-17-6, 326-12-5 | |

| Record name | Crotoxyphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7700-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ENT 24717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotoxyfos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotoxyphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotoxyphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTOXYPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B05A48683J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIODRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Organic Solvent Solubility of Crotoxyphos

This guide provides a comprehensive technical overview of the chemical properties and solubility profile of crotoxyphos, an organophosphate insecticide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes key data with practical insights to facilitate its use in a laboratory setting.

Introduction to Crotoxyphos: A Molecule of Dual Nature

Crotoxyphos, systematically known as rac-(1R)-1-phenylethyl (2E)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate, is a contact and stomach poison primarily used as an ectoparasiticide in veterinary medicine.[1][2] As an organophosphate, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] The efficacy of its application, its environmental fate, and its formulation into commercial products are all fundamentally governed by its chemical and physical properties, most notably its solubility in various media. Understanding these characteristics is paramount for developing stable formulations, predicting environmental distribution, and designing effective toxicological studies.

The crotoxyphos molecule possesses a fascinating structural duality. It contains a nonpolar aromatic ring (the phenylethyl group) and more polar functionalities, including ester and phosphate groups. This amphiphilic nature dictates its interactions with solvents and is the key to understanding its solubility profile.

Core Chemical and Physical Properties

The technical grade of crotoxyphos is typically a colorless to light straw-colored liquid with a mild, ester-like odor.[1][3] It is a complex substance from a stereochemical perspective, exhibiting both geometric (E/Z) isomerism at the double bond and stereoisomerism due to a chiral center at the 1-phenylethyl group.[1][4] Consequently, technical crotoxyphos is a racemic mixture of isomers.[1][4]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7700-17-6 | [1][2][3][5][6] |

| Molecular Formula | C₁₄H₁₉O₆P | [1][2][3][5] |

| Molecular Weight | 314.27 g/mol | [1][2][3][5] |

| IUPAC Name | rac-(1R)-1-phenylethyl (2E)-3-[(dimethoxyphosphoryl)oxy]but-2-enoate | [1] |

| Appearance | Colorless to pale yellow/light straw-colored liquid | [1][3][5][6] |

| Odor | Mild ester odor | [3][7] |

| Boiling Point | 135 °C at 0.03 mmHg | [3][5][6][7] |

| Density | ~1.198 g/cm³ at 25 °C | [3][5][6][7] |

| Refractive Index | ~1.4988 at 25 °C | [3][5][6] |

| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 20 °C | [3][7] |

| Water Solubility | ~1000 mg/L (0.1 g/L) at 20-25 °C | [1][3][5][6] |

Solubility Profile in Organic Solvents

The solubility of a compound is a critical parameter for its formulation, extraction, and purification. The guiding principle for predicting solubility is the adage "like dissolves like," which refers to the polarity of the solute and the solvent.

Caption: The "Like Dissolves Like" principle applied to Crotoxyphos.

Mechanistic Insights into Solubility

Crotoxyphos's structure allows it to interact favorably with a range of solvents.

-

Polar Interactions: The oxygen atoms in the phosphate (P=O) and ester (C=O) groups are electronegative, creating dipoles and allowing for hydrogen bonding and strong dipole-dipole interactions with polar solvents.

-

Nonpolar Interactions: The phenyl ring and alkyl portions of the molecule are nonpolar and lipophilic, interacting well with nonpolar solvents through London dispersion forces.

This dual character explains why crotoxyphos is soluble in moderately polar to polar solvents that can interact with its polar groups, but also shows some solubility in less polar environments. Its slight solubility in saturated hydrocarbons (nonpolar) is due to the nonpolar parts of the molecule, while its high solubility in solvents like acetone and ethanol is driven by the favorable interactions with its polar functional groups.[3][5][7]

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in g/100 mL) at specified temperatures is not extensively documented in publicly available literature, a consistent qualitative profile has been established. Commercial reference standards are commonly prepared in solvents like acetone and methanol, indicating high solubility.[8][9]

| Solvent Class | Example Solvents | Solubility of Crotoxyphos | Source(s) |

| Polar Aprotic | Acetone | Soluble | [3][5][7] |

| Polar Protic | Ethanol, Propan-2-ol | Soluble | [3][5][7] |

| Chlorinated | Chloroform, Chlorinated Hydrocarbons | Soluble | [3][5][6] |

| Aromatic | Xylene | Soluble | [3][7] |

| Nonpolar (Aliphatic) | Kerosene, Saturated Hydrocarbons | Slightly Soluble | [3][5][7] |

Note on Stability: Crotoxyphos is stable in hydrocarbon solvents but is susceptible to hydrolysis, especially under alkaline conditions.[3] In an aqueous solution at 38°C, 50% is hydrolyzed in 35 hours at pH 9, while it is more stable at pH 1 (87 hours for 50% hydrolysis).[3] This is a critical consideration when selecting co-solvents or in formulation development.

Field-Proven Protocol: Determining Solubility via the Shake-Flask Method

For obtaining precise, quantitative solubility data, the shake-flask method is a robust and widely accepted technique.[7] This protocol outlines the necessary steps for determining the equilibrium solubility of crotoxyphos in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Objective: To determine the solubility of crotoxyphos in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Crotoxyphos (analytical standard)

-

Solvent of interest (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crotoxyphos to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course study can determine the minimum time required.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

-

Carefully draw the supernatant (the saturated solution) into a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining particulates that could interfere with the analysis.[7]

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate using the same solvent.

-

Prepare a multi-point calibration curve using standard solutions of crotoxyphos of known concentrations.

-

Analyze the diluted filtrate samples and the calibration standards by HPLC.

-

Calculate the concentration of crotoxyphos in the filtrate by interpolating its response from the calibration curve.

-

-

Data Reporting:

-

Calculate the original solubility, accounting for the dilution factors.

-

Report the solubility in standard units, such as g/L or mg/mL, specifying the solvent and the temperature at which the measurement was made.

-

This self-validating protocol, grounded in the standard shake-flask method, ensures the generation of reliable and reproducible solubility data, which is essential for any subsequent research or development activities.

Conclusion

Crotoxyphos is an organophosphate with a distinct physicochemical profile characterized by its amphiphilic nature. This structure results in high solubility in polar organic solvents like alcohols and ketones, and slight solubility in nonpolar hydrocarbons. While extensive quantitative solubility data is sparse in the literature, its solubility characteristics can be reliably predicted based on the "like dissolves like" principle and confirmed experimentally using standard methods such as the shake-flask protocol detailed herein. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently handle and formulate crotoxyphos in a research and development context.

References

-

University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). AERU. [Link]

-

National Center for Biotechnology Information. Crotoxyphos | C14H19O6P | CID 5371578. PubChem. [Link]

-

University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). [Link]

Sources

- 1. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpc-standards.com [hpc-standards.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Crotoxyphos (Ref: ENT 24717) [sitem.herts.ac.uk]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. accustandard.com [accustandard.com]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Crotoxyphos Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Crotoxyphos

Crotoxyphos, a potent organophosphate insecticide, serves as a critical tool in veterinary medicine for the control of various ectoparasites on livestock.[1] Its efficacy is intrinsically linked to its molecular structure. Crotoxyphos is a chiral molecule that also contains a carbon-carbon double bond within its crotonate moiety, giving rise to both geometric (cis/trans or E/Z) and optical isomers.[2] The technical-grade material is typically a mixture of these isomers.[3] Understanding the distinct synthesis, structural characteristics, and biological activities of each isomer is paramount for optimizing its application, ensuring target efficacy, and minimizing off-target toxicity. This guide provides a comprehensive overview of the synthetic pathways to crotoxyphos isomers and the analytical methodologies required for their definitive structural elucidation.

Section 1: Strategic Synthesis of Crotoxyphos Isomers

The synthesis of Crotoxyphos isomers is centered around the esterification of a phosphorylated alcohol intermediate with a derivative of crotonic acid. The stereochemistry of the final product is dictated by the geometry of the crotonate precursor and the reaction conditions employed.

Synthesis of Key Intermediates

The synthetic route commences with the preparation of two key precursors: dimethyl phosphorochloridate and 1-phenylethanol.

1.1.1 Dimethyl Phosphorochloridate:

This reagent is typically synthesized by the reaction of phosphorus oxychloride with methanol. Careful control of stoichiometry and temperature is crucial to maximize the yield of the desired dichloridate and minimize the formation of trimethyl phosphate.

1.1.2 1-Phenylethanol:

This chiral alcohol can be prepared by the reduction of acetophenone. For the synthesis of specific enantiomers of Crotoxyphos, an enantioselective reduction or resolution of racemic 1-phenylethanol is necessary.

The Perkow Reaction Pathway

A common and effective method for the synthesis of vinyl phosphates like Crotoxyphos is the Perkow reaction. This reaction involves the reaction of a trialkyl phosphite with an α-halo ketone. In the context of Crotoxyphos, this would involve the reaction of trimethyl phosphite with a suitably substituted α-haloketone. However, a more direct and widely cited approach involves the reaction of dimethyl phosphorochloridate with an enolate intermediate.

Stereoselective Synthesis of (E)- and (Z)-Crotoxyphos

The geometric isomers of Crotoxyphos, (E)-Crotoxyphos (trans) and (Z)-Crotoxyphos (cis), are synthesized by the reaction of the sodium salt of ethyl acetoacetate with dimethyl phosphorochloridate, followed by esterification with 1-phenylethanol. The stereoselectivity of the initial phosphorylation step is key to obtaining the desired isomer.

1.3.1 Synthesis of (E)-Crotoxyphos (trans-isomer):

The synthesis of the predominantly trans isomer involves the reaction of dimethyl phosphorochloridate with the enolate of α-methylbenzyl acetoacetate.

Experimental Protocol: Synthesis of (E)-Crotoxyphos

-

Preparation of the Enolate: To a stirred solution of α-methylbenzyl acetoacetate in an aprotic solvent such as toluene, add a strong base like sodium hydride at 0 °C. Allow the reaction to stir for 1 hour to ensure complete formation of the enolate.

-

Phosphorylation: Slowly add a solution of dimethyl phosphorochloridate in the same solvent to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (E)-Crotoxyphos.

1.3.2 Synthesis of (Z)-Crotoxyphos (cis-isomer):

The synthesis of the cis isomer can be more challenging and may require the use of specific starting materials or reaction conditions that favor the formation of the (Z)-isomer. Isomerization of the more stable (E)-isomer to the (Z)-isomer can also be achieved under specific photochemical conditions, although this is often not a preparatively useful method. A synthetic strategy starting from the cis-isomer of crotonic acid or its derivatives would be the most direct approach.

Conceptual Synthetic Protocol for (Z)-Crotoxyphos

-

Preparation of (Z)-Crotonyl Chloride: Start with (Z)-crotonic acid and convert it to the corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

Phosphorylation and Esterification: The synthesis would then proceed through a pathway analogous to the trans-isomer, where the key is the stereochemical integrity of the cis-double bond throughout the reaction sequence.

Diagram of the General Synthetic Pathway for Crotoxyphos:

Sources

- 1. Synthesis and NMR characterization of the cis and trans isomers of [Pt(II)(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 3. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological profile of Crotoxyphos in non-target organisms

TOXICOLOGICAL PROFILE OF CROTOXYPHOS IN NON-TARGET ORGANISMS

Executive Summary

Crotoxyphos (Ciodrin) is an organophosphate (OP) insecticide historically utilized for ectoparasite control on livestock. While effective against target arthropods, its toxicological footprint extends significantly to non-target organisms. This guide provides a rigorous technical analysis of its mechanism of action, species-specific toxicity endpoints, and environmental fate.

Key Risk Profile:

-

Mechanism: Irreversible inhibition of acetylcholinesterase (AChE) via phosphorylation of the serine hydroxyl group in the enzyme's active site.

-

Aquatic Risk: Classified as Highly Toxic to freshwater fish (

mg/L). -

Mammalian Risk: High acute oral toxicity (Rat

mg/kg). -

Environmental Fate: Rapid hydrolysis in aqueous environments, yielding dimethyl phosphate and

-methylbenzyl 3-hydroxycrotonate.

Chemical Characterization & Mechanism of Action

Chemical Identity:

-

IUPAC Name: 1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate

-

CAS Number: 7700-17-6

-

Stereochemistry: Crotoxyphos possesses a chiral center at the

-methylbenzyl group and a double bond in the crotonate moiety, leading to enantiomeric and geometric isomerism. Research indicates stereoselective toxicity, with the (+)-enantiomer often exhibiting higher potency against AChE in specific non-target invertebrates like Daphnia magna.

Mechanism of Action: AChE Inhibition

The primary mode of action is the phosphorylation of the serine residue within the esteratic site of AChE. This prevents the hydrolysis of the neurotransmitter acetylcholine (ACh), leading to cholinergic crisis, tetany, and respiratory failure.

Diagram 1: Cholinergic Signaling & Inhibition Pathway

Figure 1: Mechanism of organophosphate toxicity showing the interruption of ACh hydrolysis.

Toxicological Profile: Non-Target Organisms

The following data consolidates acute toxicity endpoints. Note the high sensitivity of aquatic species and mammals.

Quantitative Toxicity Data

| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |

| Freshwater Fish | Lepomis macrochirus (Bluegill) | 24h | 0.94 mg/L | Highly Toxic | USGS Handbook |

| Freshwater Fish | Oncorhynchus mykiss (Rainbow Trout) | 24h | 1.20 mg/L | Moderately/Highly Toxic | USGS Handbook |

| Invertebrates | Pteronarcys (Stonefly) | 24h | 0.25 mg/L | Very Highly Toxic | USGS Handbook |

| Mammals | Rattus norvegicus (Rat) | Oral | 38.4 - 53 mg/kg | Highly Toxic | RTECS / PubChem |

| Mammals | Mus musculus (Mouse) | Oral | 39.8 mg/kg | Highly Toxic | RTECS |

| Pollinators | Apis mellifera (Honey Bee) | Contact | < 2 | Highly Toxic | Inferred (OP Class) |

*Note: While specific Crotoxyphos bee data is rare in modern databases, OPs as a class are universally categorized as highly toxic to bees.

Comparative Sensitivity Analysis

-

Aquatic Invertebrates: Stoneflies and other benthic invertebrates show extreme sensitivity (

mg/L), serving as early indicators of contamination. -

Fish: Bluegill sunfish appear slightly more sensitive than Rainbow trout, likely due to differences in metabolic activation or uptake rates at different water temperatures.

-

Mammals: The steep dose-response curve in rodents suggests a narrow margin of safety, relevant for non-target wildlife (e.g., small mammals scavenging in treated agricultural zones).

Environmental Fate & Degradation[3]

Crotoxyphos is relatively unstable in the environment, which mitigates its long-term chronic risk but does not negate acute risks immediately following application.

Primary Degradation Pathway: Hydrolysis.

The ester linkage is susceptible to hydrolytic cleavage, particularly in alkaline conditions. The primary metabolites are Dimethyl phosphate and

Diagram 2: Environmental Degradation Pathway

Figure 2: Hydrolytic cleavage of Crotoxyphos into primary metabolites.

Experimental Protocols

To validate toxicological effects or monitor environmental residues, the following protocols are recommended. These emphasize self-validating controls.

Protocol A: Modified Ellman Assay for AChE Inhibition

Purpose: Quantify the biological impact of Crotoxyphos on non-target tissue (e.g., fish brain or invertebrate homogenate).

-

Tissue Preparation:

-

Dissect brain tissue on ice (

C). -

Homogenize in 0.1M phosphate buffer (pH 8.0) containing 0.1% Triton X-100.

-

Centrifuge at 10,000 x g for 10 min; collect supernatant.

-

-

Incubation:

-

Control: 100

L Supernatant + 10 -

Treatment: 100

L Supernatant + 10 -

Incubate at

C for 10 minutes.

-

-

Reaction:

-

Add 100

L DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). -

Add 20

L Acetylthiocholine iodide (Substrate).

-

-

Measurement:

-

Monitor absorbance at 412 nm kinetically for 5 minutes.

-

Validation: The Control slope must be linear (

). If Control activity < 10% of historical baseline, discard sample.

-

Protocol B: Acute Fish Toxicity Test (Based on OECD 203)

Purpose: Determine

Diagram 3: Toxicity Assay Workflow

Figure 3: Step-by-step workflow for determining acute aquatic toxicity.

Step-by-Step Methodology:

-

System: Static or semi-static renewal system (renewal every 24h to maintain Crotoxyphos levels due to hydrolysis).

-

Conditions: Temperature

C (Warm water) or -

Concentrations: Geometric series (e.g., 0.1, 0.32, 1.0, 3.2, 10 mg/L).

-

Endpoint: Mortality defined as lack of opercular movement and failure to respond to tactile stimuli.

References

-

USGS. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. United States Geological Survey.[2]

-

PubChem. (2023). Crotoxyphos Compound Summary. National Library of Medicine.

-

Liu, W., et al. (2005). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry.

-

Haz-Map. (2023). Crotoxyphos Information Profile. Occupational Health Database.

- Getzin, L.W., & Rosefield, I. (1968). Organophosphorus Pesticide Degradation by Heat-Labile Substances in Soil. Journal of Agricultural and Food Chemistry.

Sources

Technical Grade Crotoxyphos: Physicochemical Characterization and Stability Profiling

Executive Summary & Molecular Identity[1][2]

Crotoxyphos (CAS 7700-17-6) is an organophosphate acetylcholinesterase (AChE) inhibitor belonging to the enol phosphate class.[1][2] Historically utilized as an ectoparasiticide (trade name Ciodrin), its current relevance in drug development lies in its structural complexity—specifically its chirality and geometric isomerism—which serves as a model for studying stereoselective enzyme kinetics and hydrolytic stability in toxicological assays.

Technical grade Crotoxyphos is rarely a single isomer; it exists as a mixture of geometric isomers (E/Z) and enantiomers due to the chiral center at the

Molecular Specifications

| Parameter | Technical Specification |

| IUPAC Name | 1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate |

| Common Name | Crotoxyphos |

| CAS Number | 7700-17-6 |

| Molecular Formula | |

| Molecular Weight | 314.27 g/mol |

| SMILES | COP(=O)(OC)O/C(C)=C/C(=O)OC(C)C1=CC=CC=C1 |

| Chirality | 1 Chiral center ( |

Physicochemical Data Matrix

The following data aggregates experimentally verified properties essential for formulation and analytical method development.

| Property | Value | Context/Implication |

| Physical State | Light straw-colored liquid | Pure standard is colorless; yellowing indicates oxidation.[1][2] |

| Boiling Point | 135°C @ 0.03 mmHg | Critical: Decomposes at atmospheric pressure.[1][2] Do not distill without high vacuum.[1][2] |

| Density | 1.19 – 1.20 g/mL @ 25°C | Denser than water; sinks in aqueous extraction phases.[1][2] |

| Vapor Pressure | Low volatility; inhalation risk is primarily via aerosol, not vapor.[1][2] | |

| Refractive Index | Useful for quick purity checks of bulk technical material.[1][2] | |

| Solubility (Water) | ~1 g/L (0.1%) @ 20°C | Low aqueous solubility necessitates organic co-solvents (e.g., DMSO, Acetone) for bioassays.[2] |

| Solubility (Organic) | Miscible | Soluble in acetone, chloroform, ethanol, xylene.[2][7] Slightly soluble in kerosene.[1][2][7] |

| Log | 3.3 (Calculated) | Lipophilic; readily crosses biological membranes and adsorbs to organic matter.[1][2] |

Chemical Stability & Degradation Kinetics[1][2][8]

Understanding the hydrolysis of Crotoxyphos is vital for storage and metabolic modeling.[1][2] Unlike simple phosphates, Crotoxyphos contains two hydrolyzable ester linkages: the phosphate ester (P-O-vinyl) and the carboxylate ester (benzyl ester).[1][2]

Hydrolysis Pathway

Research indicates that degradation often proceeds via the hydrolysis of the benzyl ester moiety first, followed by the breakdown of the phosphate group.[2] This process is pH-dependent, accelerating significantly in alkaline environments.[1][2]

The following diagram illustrates the primary degradation pathway, highlighting the cleavage of the benzyl ester to yield the intermediate acid.[2]

Figure 1: Primary hydrolytic degradation pathway of Crotoxyphos via benzyl ester cleavage.[1][2]

Analytical Methodologies

For drug development applications requiring precise quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[1][2] Gas Chromatography (GC) carries a risk of thermal decomposition due to the molecule's heat sensitivity.[1][2]

Protocol: Reverse-Phase HPLC Quantification

This protocol is designed to be self-validating by including an internal standard check.[1][2]

Objective: Quantify Crotoxyphos in technical grade samples or stability matrices.

-

Reagents:

-

Chromatographic Conditions:

-

Sample Preparation Workflow:

-

System Suitability (Self-Validation):

Figure 2: Step-by-step analytical workflow for Crotoxyphos quantification.

Biological Interaction Mechanism

Crotoxyphos exerts its biological effect via the irreversible phosphorylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE).[2]

Mechanism of Action[2][9][10]

-

Binding: The Crotoxyphos molecule enters the AChE gorge.[1][2]

-

Phosphorylation: The nucleophilic serine hydroxyl attacks the phosphorus atom.[1][2]

-

Leaving Group Release: The enol crotonate moiety (1-phenylethyl 3-oxobutanoate enol) is cleaved.[1][2]

-

Inhibition: The enzyme is now phosphorylated (inhibited) and cannot degrade acetylcholine, leading to cholinergic crisis.[1][2]

Note on Stereoselectivity: The (+)-isomer of Crotoxyphos has been shown to be up to 11-fold more potent against certain AChE variants than the (-)-isomer [1].[1][2][3][8][9] This necessitates chiral separation if precise toxicological profiling is required.[1][2]

Figure 3: Kinetic mechanism of Acetylcholinesterase inhibition by Crotoxyphos.

Handling & Safety Protocol

Warning: Crotoxyphos is a potent cholinesterase inhibitor.[1][2][5][9]

Storage Protocol:

-

Temperature: Store at 4°C for short term; -20°C for long term.

-

Atmosphere: Store under Argon or Nitrogen.[1][2] The compound is moisture-sensitive (hydrolysis) and susceptible to oxidation (yellowing).[1][2]

-

Container: Glass or Teflon. Avoid PVC or low-density polyethylene, as the compound may leach or adsorb.[1][2]

References

-

Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2005).[1][2] Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos.[2][8][9] Environmental Toxicology and Chemistry, 24(7), 1546–1552.[1][2] Link

-

PubChem.[1][2] (n.d.). Crotoxyphos Compound Summary. National Center for Biotechnology Information.[1][2] Link

-

Konrad, J. G., & Chesters, G. (1969).[1][2] Degradation in soils of Ciodrin, an organophosphate insecticide.[1][2][7] Journal of Agricultural and Food Chemistry, 17(2), 226–230.[1][2][7] Link[1][2]

-

US EPA.[1][2] (n.d.). Substance Registry Services: Crotoxyphos.[1][2][5] Link[1][2]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Crotoxyphos (Ref: ENT 24717) [sitem.herts.ac.uk]

- 3. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 4-5, Physical and Chemical Properties of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CROTOXYPHOS CAS#: 7700-17-6 [m.chemicalbook.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

Technical Monograph: Crotoxyphos (CAS 7700-17-6) in Toxicological & Environmental Research

[1]

Executive Summary

Crotoxyphos (Dimethyl phosphate of

This guide outlines the physicochemical profile of Crotoxyphos and details rigorous experimental protocols for its application in enzymatic kinetics and environmental fate studies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Crotoxyphos presents unique challenges in research due to its isomeric forms. Commercial standards are often mixtures of the E- and Z-isomers, and the molecule contains a chiral center at the

Table 1: Vital Statistics and Properties

| Parameter | Data |

| CAS Number | 7700-17-6 |

| IUPAC Name | 1-phenylethyl (E)-3-(dimethoxyphosphoryloxy)but-2-enoate |

| Molecular Formula | |

| Molecular Weight | 314.27 g/mol |

| Physical State | Straw-colored liquid (Tech grade) |

| Solubility | Soluble in acetone, ethanol, chlorinated hydrocarbons; slightly soluble in water (~1 g/L) |

| Vapor Pressure | |

| Partition Coefficient ( | 3.61 (Lipophilic – indicates potential for bioaccumulation) |

| Stability | Hydrolyzes rapidly in alkaline media; stable in hydrocarbon solvents.[1][2][3][4][5] |

Mechanism of Action: AChE Inhibition Kinetics[1]

The primary research application of Crotoxyphos involves its interaction with acetylcholinesterase (AChE).[2][6] Unlike simple OPs, the bulky

Mechanistic Pathway

The inhibition follows a bimolecular reaction where the serine hydroxyl group in the AChE active site attacks the phosphorus atom of Crotoxyphos, releasing the leaving group (enolate).

Figure 1: Kinetic pathway of AChE inhibition by Crotoxyphos, including aging and oxime-mediated reactivation.[1][7]

Protocol: Determination of Bimolecular Inhibition Constant ( )

Objective: Quantify the potency of Crotoxyphos against human recombinant AChE (hrAChE) or electric eel AChE.[1]

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)[1]

-

DTNB (Ellman’s Reagent): 10 mM stock[1]

-

Acetylthiocholine iodide (ATCh): 75 mM stock[1]

-

Crotoxyphos Standard: Diluted in isopropanol (final solvent conc <1%)[1]

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute AChE in phosphate buffer to achieve an activity of 0.05 units/mL.

-

Incubation: In a 96-well microplate, mix 150 µL of enzyme solution with 10 µL of Crotoxyphos at varying concentrations (

to -

Time-Course: Incubate for fixed intervals (

= 1, 5, 10, 20 min) at 25°C. -

Substrate Addition: Add 20 µL of DTNB/ATCh mixture (1:1 ratio) to stop the inhibition reaction and start the substrate hydrolysis.

-

Measurement: Monitor absorbance at 412 nm immediately for 5 minutes.

-

Calculation: Plot

vs. time. The slope represents the pseudo-first-order rate constant (

Critical Control: Due to Crotoxyphos's lipophilicity, ensure glass-coated or solvent-resistant plates are used to prevent adsorption of the inhibitor to plastic walls.

Research Application: Environmental Fate & Hydrolysis[1][12]

Crotoxyphos is an ester and is highly susceptible to alkaline hydrolysis. Research in this domain focuses on determining half-lives (

Degradation Workflow

This workflow validates the stability of the compound in aqueous systems, critical for environmental impact assessments.

Figure 2: Workflow for determining pH-dependent hydrolysis kinetics.

Protocol: Hydrolysis Kinetics

-

Buffer Setup: Prepare sterile buffers at pH 4.0 (Acetate), 7.0 (Phosphate), and 9.0 (Borate).[1]

-

Spiking: Fortify buffers with Crotoxyphos to a concentration of 10 mg/L. Note: Use a co-solvent like acetonitrile (<1% v/v) to ensure solubility.

-

Sampling: Maintain at 25°C ± 0.1°C in the dark. Remove 5 mL aliquots at designated time points.

-

Extraction: Immediately extract aliquots with 5 mL dichloromethane (DCM). The organic phase extraction stops the aqueous hydrolysis.

-

Analysis: Inject the DCM extract into GC-MS (see Section 5).

-

Data Analysis: Degradation follows first-order kinetics.

Analytical Methodology: Detection in Complex Matrices

For metabolic stability or residue analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to Crotoxyphos's volatility.[1]

Validated GC-MS Parameters

-

Instrument: Agilent 7890B/5977A (or equivalent).

-

Column: HP-5MS UI (30 m

0.25 mm -

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

Initial: 70°C (hold 1 min)

-

Ramp 1: 25°C/min to 150°C

-

Ramp 2: 10°C/min to 280°C (hold 5 min)

-

-

MS Source: Electron Impact (EI), 70 eV.[1]

-

SIM Mode Ions:

Sample Preparation (QuEChERS Adaptation)

For biological tissues or soil:

-

Homogenize 10 g sample.

-

Add 10 mL Acetonitrile + 1% Acetic Acid.

-

Vortex 1 min.

-

Salting Out: Add 4g

+ 1g NaCl. Shake vigorously. -

Centrifuge 3000 rpm for 5 min.

-

Cleanup: Transfer supernatant to dSPE tube (PSA + C18) to remove lipids/sugars.[1]

-

Analyze supernatant via GC-MS.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5371578, Crotoxyphos. Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (1998). Status of Pesticides in Registration, Reregistration, and Special Review.[1][6] EPA 738-R-98-002.[1][6] Retrieved from [Link][1]

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95.[1] (Foundational protocol adapted for Section 3.2).

-

University of Hertfordshire (2023). Pesticide Properties DataBase (PPDB): Crotoxyphos.[1] Retrieved from [Link][1]

Sources

- 1. Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. CROTOXYPHOS CAS#: 7700-17-6 [m.chemicalbook.com]

- 4. Crotoxyphos (Ref: ENT 24717) [sitem.herts.ac.uk]

- 5. echemi.com [echemi.com]

- 6. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Integrity Analysis of Crotoxyphos via PTV-GC-MS

Abstract

Crotoxyphos (C₁₄H₁₉O₆P) is an organophosphate insecticide used for ectoparasite control in livestock. While effective, its analysis presents a significant challenge due to thermal instability and polarity , which often lead to on-column degradation and poor reproducibility in standard hot-splitless injection systems. This protocol details a robust method for the quantification of Crotoxyphos in food matrices using QuEChERS extraction coupled with PTV-GC-MS . By utilizing a "cold" injection technique, we minimize thermal breakdown at the inlet, ensuring high recovery and linear response.

Introduction & Scientific Rationale

The Thermal Degradation Trap

Standard GC methods often employ a Split/Splitless injector maintained isothermally at 250°C–280°C. For thermally labile organophosphates like Crotoxyphos, this "flash vaporization" can catalyze the cleavage of the phosphate ester bond before the analyte even reaches the column. This results in:

-

Non-linear calibration curves (saturation of active sites).

-

Ghost peaks (degradation products eluting earlier).

-

Poor sensitivity (loss of intact molecular ion).

The PTV Solution

To circumvent this, this protocol utilizes a Programmable Temperature Vaporizing (PTV) inlet in solvent-vent or cold-splitless mode. The sample is introduced at a low temperature (e.g., 70°C), allowing the solvent to vent or the analyte to focus on the liner without thermal shock. The inlet is then rapidly heated to transfer the analyte to the column, significantly preserving molecular integrity.

Experimental Workflow

Materials & Reagents[1]

-

Analytical Standard: Crotoxyphos (CAS 7700-17-6), >98% purity.

-

Internal Standard (IS): Triphenyl phosphate (TPP) or Diazinon-d10.

-

Solvents: Acetonitrile (LC-MS grade), Acetone, Hexane.

-

QuEChERS Kit: EN 15662 buffering (Citrate) with dispersive SPE (PSA + C18).

-

Column: Low-polarity 5% phenyl-arylene phase (e.g., Agilent DB-5ms UI or Thermo TG-5SilMS), 30 m × 0.25 mm × 0.25 µm.

Sample Preparation (QuEChERS)

Note: This workflow is optimized for high-water content matrices (e.g., fruits, vegetables).

-

Homogenization: Comminute 1 kg of sample; weigh 10.0 g into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL Acetonitrile (MeCN) and 100 µL of Internal Standard solution. Shake vigorously for 1 min.

-

Salting Out: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Shake for 1 min. Centrifuge at 3000 RCF for 5 min.

-

Cleanup (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

-

Tip: For fatty matrices, add 25 mg C18. For pigmented samples, add 7.5 mg Graphitized Carbon Black (GCB).

-

-

Final Spin: Vortex and centrifuge at 5000 RCF for 5 min. Transfer supernatant to a GC vial.

Instrumental Parameters (GC-MS)[1][2][3][4][5][6][7]

PTV Inlet Program (Critical)

-

Mode: PTV Solvent Vent (or Cold Splitless)

-

Liner: Deactivated Sintered Glass or Baffled Liner (Must be highly inert).

-

Injection Volume: 2 µL

-

Temperature Ramp:

-

Initial: 70°C (Hold 0.5 min during injection)

-

Ramp: 600°C/min to 280°C

-

Transfer Hold: 3 min

-

-

Purge Flow: 50 mL/min at 2.0 min.

GC Oven Program

-

Carrier Gas: Helium, Constant Flow 1.2 mL/min.

-

Gradient:

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 25°C/min to 180°C

-

Ramp 2: 5°C/min to 280°C (Hold 5 min)

-

Total Run Time: ~26 mins.

-

Mass Spectrometer (EI Mode)

-

Source Temp: 230°C (Keep lower to prevent source degradation).

-

Quad Temp: 150°C.

-

Acquisition: SIM (Selected Ion Monitoring) for maximum sensitivity.

| Analyte | RT (min)* | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |

| Crotoxyphos | 14.2 | 127 | 105 | 193 |

| Triphenyl Phosphate (IS) | 18.5 | 326 | 325 | 77 |

-

Note: Retention times (RT) will vary based on column trimming and flow rates. Always run a neat standard first.

-

Mechanistic Insight: The m/z 127 ion corresponds to the dimethyl phosphate moiety

, while m/z 105 is the stable

Workflow Visualization

Caption: Step-by-step workflow for Crotoxyphos analysis, highlighting the critical PTV injection step to preserve analyte integrity.

Method Validation & Quality Control

To ensure the "Trustworthiness" of your data, the following validation steps are mandatory:

-

Matrix-Matched Calibration:

-

Why: Organophosphates suffer from "matrix-induced chromatographic enhancement." Pure solvent standards will yield lower responses than samples, leading to overestimation of residues.

-

Protocol: Prepare blank matrix extracts (post-cleanup) and spike them with Crotoxyphos standards at 10, 20, 50, 100, 200, and 500 ppb.

-

-

Linearity Check:

-

Acceptance Criteria:

. -

Troubleshooting: If linearity fails at low concentrations, the inlet liner may be active (adsorbing the analyte). Replace the liner.

-

-

Recovery Spikes:

-

Spike blank samples at 10 ppb and 100 ppb before extraction.

-

Acceptable Range: 70% – 120%.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Tailing Peaks | Active sites in liner or column head. | Change liner to Ultra Inert; trim 30cm from column guard. |

| Low Sensitivity | Thermal degradation in inlet.[1][2] | Verify PTV initial temp is <80°C. Ensure rapid ramp rate. |

| "Ghost" Peaks | Breakdown products (e.g., phosphates). | Clean ion source; lower source temp to 230°C. |

| Shift in RT | Matrix buildup on column. | Use backflushing if available; increase final hold time. |

References

-

US EPA Method 8141B: Organophosphorus Compounds by Gas Chromatography.[3][4] United States Environmental Protection Agency. [Link]

-

QuEChERS Method (EN 15662): Foods of Plant Origin - Determination of Pesticide Residues Using GC-MS and/or LC-MS/MS Following Acetonitrile Extraction/Partitioning. European Committee for Standardization. [Link]

-

Agilent Technologies Application Note: Analysis of Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD. [Link]

Sources

Application Note: High-Throughput In Vitro Acetylcholinesterase Inhibition Assay Using Crotoxyphos

Abstract

This application note details a robust, high-throughput protocol for quantifying the inhibition of Acetylcholinesterase (AChE) by Crotoxyphos, an organophosphate (OP) insecticide. Utilizing a modified Ellman’s method, this guide addresses the specific kinetic challenges posed by irreversible inhibitors, including the necessity for pre-incubation and solvent compatibility. We provide a self-validating workflow suitable for drug discovery screening and toxicological assessment.

Introduction

Crotoxyphos (Ciodrin) is a dimethyl phosphate ester used primarily as an insecticide for livestock. Unlike reversible inhibitors (e.g., Tacrine), Crotoxyphos acts as a quasi-irreversible inhibitor of AChE. It phosphorylates the serine residue within the enzyme's catalytic triad, blocking the hydrolysis of the neurotransmitter acetylcholine.

The standard Ellman assay relies on the hydrolysis of Acetylthiocholine (ATCh) by AChE to produce thiocholine. This product reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm.

Critical Consideration: Because Crotoxyphos is an OP, the inhibition is time-dependent. Standard "mix-and-read" protocols used for reversible inhibitors will underestimate potency. This protocol incorporates a critical pre-incubation step to allow phosphorylation of the active site prior to substrate addition.

Mechanism of Action

The inhibition process involves the nucleophilic attack of the AChE active site serine (Ser203 in Torpedo nomenclature) on the phosphorus atom of Crotoxyphos. The leaving group (alpha-methylbenzyl 3-hydroxycrotonate) is released, resulting in a phosphorylated, inactive enzyme.

Over time, the phosphorylated enzyme may undergo "aging" (dealkylation), rendering the inhibition completely irreversible and resistant to oxime reactivation.

Diagram 1: Kinetic Pathway of AChE Inhibition by Crotoxyphos

Caption: The kinetic pathway of organophosphate inhibition. Note that 'Aging' permanently inactivates the enzyme.

Materials & Reagents

Biologicals[1][2][3]

-

Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus or Recombinant Human).[1][2]

-

Stock: Dissolve lyophilized powder in 0.1 M Phosphate Buffer (pH 8.0) containing 0.1% BSA (stabilizer). Aliquot and store at -80°C.

-

-

Substrate: Acetylthiocholine Iodide (ATCh).

-

Stock: 75 mM in deionized water. Prepare fresh daily.

-

Chemicals

-

Inhibitor: Crotoxyphos (Analytical Standard, >98% purity).

-

Solubility: Soluble in DMSO, Ethanol, Acetone.

-

Stock: Prepare 100 mM stock in 100% DMSO. Store at -20°C (anhydrous).

-

-

Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[3]

-

Stock: 10 mM in 0.1 M Phosphate Buffer (pH 7.0). Store at 4°C in the dark.

-

-

Buffer System: 0.1 M Potassium Phosphate Buffer, pH 8.0 (optimal for Ellman reaction) or pH 7.4 (physiological).

Equipment

-

Microplate Reader (Absorbance at 412 nm).

-

96-well clear flat-bottom microplates.

-

Multichannel pipettes.

Experimental Protocol

Reagent Preparation

-

Assay Buffer: 0.1 M Potassium Phosphate, pH 8.0.

-

DTNB Working Solution: Dilute 10 mM Stock to 0.3 mM in Assay Buffer.

-

Crotoxyphos Dilutions: Perform 1:3 serial dilutions in DMSO.

-

Critical: The final DMSO concentration in the well must be <1% (v/v) to prevent solvent-induced enzyme inhibition.

-

Intermediate Step: Dilute DMSO stocks 1:50 into Assay Buffer before adding to the plate to ensure accurate pipetting of aqueous volumes.

-

Assay Workflow (96-Well Format)

Step 1: Pre-Incubation (Enzyme + Inhibitor)

-

Add 140 µL of Assay Buffer to experimental wells.

-

Add 20 µL of Enzyme Solution (0.05 - 0.1 U/mL final concentration).

-

Add 20 µL of Diluted Crotoxyphos (various concentrations).

-

Control 1 (Max Activity): Add 20 µL of Buffer + DMSO vehicle (no inhibitor).

-

Control 2 (Blank): Add 20 µL of Buffer + DMSO (no enzyme, no inhibitor).

-

-

Incubate for 20 minutes at 25°C.

-

Why? This allows the irreversible phosphorylation of the active site to occur.

-

Step 2: Substrate Reaction 5. Add 10 µL of DTNB (0.3 mM final). 6. Add 10 µL of ATCh (0.5 mM final) to initiate the reaction.

- Note: DTNB and ATCh can be premixed (Ellman's Reagent) and added as a single 20 µL bolus if preferred.

Step 3: Measurement 7. Immediately place in microplate reader. 8. Measure Absorbance (OD412) in Kinetic Mode every 30 seconds for 10 minutes.

Diagram 2: High-Throughput Plate Workflow

Caption: Step-by-step pipetting workflow ensuring enzyme-inhibitor interaction prior to substrate addition.

Data Analysis

Velocity Calculation

Calculate the initial velocity (

-

Ensure

for the slope calculation.

Percent Inhibition

- : Slope of the enzyme + DMSO control.

- : Slope of the no-enzyme control (accounts for non-enzymatic hydrolysis).

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Crotoxyphos] (X-axis). Fit the data using a non-linear regression (4-parameter logistic model):

Note on Kinetics: For irreversible inhibitors like Crotoxyphos, the IC50 is dependent on the pre-incubation time. For rigorous kinetic characterization, determine the bimolecular rate constant (

Expert Insights & Troubleshooting

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis of ATCh or DTNB degradation. | Prepare ATCh fresh. Check DTNB solution color (should be pale yellow/clear, not dark yellow). Use pH 7.4 instead of 8.0 to reduce spontaneous hydrolysis. |

| No Inhibition | Insufficient pre-incubation time. | OPs are slow binders compared to reversible inhibitors. Increase pre-incubation to 30 or 60 mins. |

| Precipitation | Crotoxyphos solubility limit reached. | Ensure final DMSO < 1%. Check for turbidity at high concentrations. |

| Non-Linear Rates | Substrate depletion or "Aging". | Use the initial 2-3 minutes of the kinetic read for slope calculation. |

Validation Check: Always run a positive control with a known carbamate (e.g., Physostigmine) or OP (e.g., Paraoxon) to validate enzyme activity and assay sensitivity.

Safety & Handling

-

Toxicity: Crotoxyphos is a cholinesterase inhibitor (Category 1 toxin). It is fatal if swallowed or absorbed through the skin.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle stock solutions in a fume hood.

-

Deactivation: Treat waste with 1M NaOH to hydrolyze the phosphate ester before disposal.

-

Antidote: Atropine and Pralidoxime (2-PAM) are standard antidotes, though 2-PAM efficacy depends on the "aging" state of the enzyme.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

-

PubChem. Crotoxyphos (CID 5371578).[4] National Library of Medicine.

-

Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis.

-

Thermo Fisher Scientific. Ellman's Reagent (DTNB) User Guide.

Sources

Application Notes & Protocols for Determining the Efficacy of Crotoxyphos Against Key Veterinary Ectoparasites

Introduction

Crotoxyphos (CAS No. 7700-17-6) is an organophosphate (OP) ectoparasiticide with a history of use in veterinary medicine for controlling a range of pests on livestock, including cattle, pigs, and sheep.[1][2] As with all parasiticides, rigorous and standardized efficacy testing is the cornerstone of responsible product development, resistance monitoring, and the establishment of effective integrated pest management (IPM) programs. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to provide a robust framework for evaluating the bio-potency of Crotoxyphos against critical ectoparasites such as ticks, mites, and lice.

These notes move beyond simple procedural lists, delving into the causality behind experimental choices to ensure that the generated data is both accurate and reproducible. The primary mechanism of action for Crotoxyphos, and organophosphates in general, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of arthropods.[3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at synaptic junctions, resulting in neuromuscular hyperexcitation, paralysis, and eventual death of the parasite.[1][6] Understanding this mode of action is fundamental to designing and interpreting efficacy assays.

Section 1: Core Principles and Compound Characteristics

Physicochemical Properties of Crotoxyphos

A foundational understanding of the active pharmaceutical ingredient's (API) properties is critical for proper handling, formulation, and execution of bioassays.

| Property | Value | Source |

| CAS Number | 7700-17-6 | [1][7] |

| Molecular Formula | C₁₄H₁₉O₆P | [1][8] |

| Molecular Weight | 314.27 g/mol | [1][8] |

| Appearance | Colorless to light straw-colored liquid | [2][8][9] |

| Solubility | Soluble in acetone, alcohol, chlorinated hydrocarbons; Water solubility: ~1 g/L | [9] |

| Mode of Action | Acetylcholinesterase (AChE) Inhibitor (Contact & Stomach Poison) | [2][4] |

Mechanism of Action: Acetylcholinesterase Inhibition

The toxicological endpoint for Crotoxyphos is the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE.[6] This covalent modification inactivates the enzyme, preventing the breakdown of acetylcholine (ACh). The resulting accumulation of ACh in the synapse leads to continuous nerve impulse transmission.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Crotoxyphos.

Section 2: Pre-Experimental Planning and Setup

Reagent Preparation and Safety

Rationale: Accurate concentration preparation is the most critical variable in a dose-response assay. Crotoxyphos, as a cholinesterase inhibitor, requires stringent safety protocols.

-

Sourcing: Obtain technical grade Crotoxyphos (≥95% purity) and a certified reference standard. All materials should be accompanied by a Certificate of Analysis (CoA).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10,000 ppm or 1% w/v) in a suitable solvent like acetone or methanol.[7][9] Store in a tightly sealed, labeled glass container at 4°C, protected from light.

-

Serial Dilutions: Prepare fresh serial dilutions for each experiment. The choice of diluent should be compatible with the assay type (e.g., trichloroethylene:olive oil for tick packet tests, water with a surfactant for immersion tests).

-

Safety: Always handle Crotoxyphos in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. Organophosphates can be absorbed through the skin.[8]

Ectoparasite Rearing and Maintenance

Rationale: The use of well-characterized, acaricide-susceptible strains of parasites is essential for establishing a baseline efficacy and for later comparison with field populations to detect resistance.

-

Source: Obtain ectoparasites from a reputable biological supplier or establish a colony from a known susceptible field population.

-

Environment: Maintain colonies under controlled environmental conditions (temperature, humidity, photoperiod) specific to the species to ensure consistent physiological status. For example, tick eggs are typically incubated at 27 ± 1 °C and >80% relative humidity to facilitate hatching.[10]

-

Quality Control: Regularly monitor the health and viability of the colony. Do not use parasites that appear moribund or are from a low-fecundity generation. For tick larval assays, use larvae aged 14-21 days for optimal vigor.

Section 3: In Vitro Efficacy Protocols

In vitro assays are rapid, cost-effective methods to determine the intrinsic toxicity of a compound and establish a precise dose-response relationship.

Protocol 3.1: Larval Packet Test (LPT) for Ticks

This method, adapted from the Food and Agriculture Organization (FAO) standard protocol, is the gold standard for assessing acaricide susceptibility in tick larvae.[10][11]

Principle: To determine the concentration of Crotoxyphos that causes mortality in a defined population of tick larvae through forced contact with an impregnated substrate over a 24-hour period.

Materials:

-

Technical grade Crotoxyphos

-

Solvent system (e.g., 2:1 trichloroethylene:olive oil)

-

Filter paper (Whatman No. 1) or nylon fabric packets (7.5 x 8.5 cm)[11]

-

Pipettes, glass petri dishes

-

Soft-bristled paintbrush

-

Tick larvae (~100 per packet), 14-21 days old

-

Incubator set to 27 ± 1 °C and >80% relative humidity

Step-by-Step Methodology:

-

Prepare Dilutions: Create a range of at least 5-7 serial dilutions of Crotoxyphos in the solvent system, designed to produce mortality between 0% and 100%. Include a solvent-only control group.

-

Impregnate Packets: Pipette a consistent volume (e.g., 0.7 mL) of each dilution evenly onto a filter paper.[10] Allow the solvent to evaporate completely in a fume hood (~2 hours).

-

Introduce Larvae: Place approximately 100 tick larvae onto the center of each treated paper.

-

Seal Packets: Fold the paper in half and seal the sides with clips, creating a packet that contains the larvae.

-

Incubation: Place the sealed packets in an incubator for 24 hours.

-

Mortality Assessment: After 24 hours, open the packets and affix them to an index card with double-sided tape. Count the number of live and dead larvae under a dissecting microscope. Larvae that are immobile or show no coordinated movement when prodded are considered dead.[12]

-

Data Analysis: Calculate the percentage mortality for each concentration. Correct for control mortality using Abbott's formula if control mortality is between 5-20%. The experiment should be repeated if control mortality exceeds 20%.

Caption: Workflow for the Larval Packet Test (LPT) for ticks.

Protocol 3.2: Slide-Dip Assay for Mites

This method is effective for small, soft-bodied arthropods like Psoroptes or Sarcoptes mites.

Principle: To assess mortality after direct, brief immersion of mites in a test solution.

Materials:

-

Crotoxyphos dilutions (aqueous with a non-ionic surfactant like Triton X-100 at 0.02%)

-

Glass microscope slides

-

Fine-tipped forceps or brush

-

Adult mites (~20 per replicate)

-

Petri dishes lined with moist filter paper

Step-by-Step Methodology:

-

Prepare Mites: Collect active adult mites from a host animal or culture.

-

Treatment: Using forceps, attach mites to double-sided tape on a microscope slide. Dip the slide into the test solution for 5 seconds.[13] A control group is dipped in the surfactant-water solution only.

-

Dry and Transfer: Gently blot the edge of the slide on absorbent paper to remove excess liquid.[13] Transfer the mites to a clean petri dish lined with moist filter paper to maintain humidity.

-

Incubation: Incubate at a species-appropriate temperature for 24 hours.

-

Mortality Assessment: Count live and dead mites. A mite is considered dead if it does not respond to a light touch from a fine brush.[13]

-

Data Analysis: Calculate percent mortality and perform dose-response analysis.

Section 4: In Vivo Efficacy Protocol (Stall Test Model)

In vivo testing is mandatory for regulatory submission and provides the most relevant data on a product's clinical efficacy and safety in the target animal.[14]

Principle: To evaluate the efficacy of a topically applied Crotoxyphos formulation against an artificial infestation of ectoparasites on a host animal under controlled, pen-based conditions.

Study Design Considerations:

-

Animals: Use healthy animals of the target species (e.g., cattle) that have not been treated with any insecticide for at least 60 days. Animals should be acclimatized to the study conditions for at least 14 days.[15][16]

-

Randomization: Animals should be randomly allocated to treatment groups (e.g., Control/Placebo and Crotoxyphos-treated). A minimum of 6 animals per group is typically required.

-

Blinding: The study should be blinded. Personnel applying treatments and counting parasites should be unaware of the treatment allocation for each animal.

-

Ethical Approval: The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[15]

Step-by-Step Methodology (Example for Ticks on Cattle):

-

Pre-Treatment Phase:

-

Day -7: Perform initial parasite counts on all animals to ensure they are parasite-free.

-

Day -2: Artificially infest each animal with a known number of adult ticks (e.g., 50 adult Rhipicephalus microplus) confined within a stockinet sleeve glued to the animal's back.

-

-

Treatment Phase:

-

Day 0: Perform a pre-treatment tick count. Administer the Crotoxyphos formulation or placebo according to the proposed label instructions.

-

-

Post-Treatment Phase:

-

Days 1, 7, 14, 21, 28: Perform live tick counts on all animals. The counting intervals should be based on the expected residual activity of the product.

-

-

Efficacy Calculation:

-

Efficacy is calculated at each time point using the formula: % Efficacy = 100 * ( (Geometric Mean of Control Group - Geometric Mean of Treated Group) / Geometric Mean of Control Group )

-

Regulatory guidelines often require ≥90% efficacy for a product to claim control.[17]

-

Caption: General workflow for an in vivo stall test efficacy study.

Section 5: Data Analysis and Interpretation

Dose-Response Data

For in vitro assays, the primary output is the dose-response curve, from which key toxicological parameters are derived.

-

LC₅₀/LD₅₀: The concentration or dose that causes 50% mortality in the test population. This is the standard metric for comparing the potency of different compounds.

-

LC₉₀/LC₉₅: The concentration required to kill 90% or 95% of the population, often more relevant for determining effective field application rates.

-

Probit/Logit Analysis: This statistical method is used to linearize the sigmoidal dose-response curve, allowing for the accurate calculation of LC values and their 95% confidence intervals.

Example Data Presentation

Quantitative efficacy data should be presented clearly in tables for easy comparison.

Table 2: Hypothetical In Vitro Efficacy of Crotoxyphos against Susceptible Tick Larvae (LPT)

| Concentration (ppm) | No. of Larvae Tested | No. of Dead Larvae | % Mortality (Corrected) |

| 0 (Control) | 300 | 9 | 0% |

| 1.0 | 300 | 45 | 12.4% |

| 2.5 | 300 | 110 | 34.4% |

| 5.0 | 300 | 185 | 60.0% |

| 10.0 | 300 | 278 | 91.7% |

| 20.0 | 300 | 299 | 98.7% |

| LC₅₀ (95% CI) | - | - | 4.1 ppm (3.5 - 4.8) |

| LC₉₀ (95% CI) | - | - | 9.5 ppm (8.2 - 11.3) |

| Corrected for 3% control mortality using Abbott's formula. |

Resistance Considerations

A significant increase in the LC₅₀ value of a field population compared to a known susceptible baseline strain is indicative of resistance. Resistance ratios (RR = LC₅₀ of field strain / LC₅₀ of susceptible strain) are calculated to quantify this shift. The primary mechanisms of OP resistance involve mutations in the AChE enzyme that reduce its sensitivity to the insecticide or increased metabolic detoxification by enzymes like esterases.[18][19][20]

References

-

Jett, D. A. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. National Institutes of Health. [Link]

-

University of Hertfordshire. Crotoxyphos (Ref: ENT 24717). Agriculture & Environment Research Unit (AERU). [Link]

-

National Center for Biotechnology Information. Crotoxyphos. PubChem Compound Summary for CID 5371578. [Link]

-

ResearchGate. (PDF) IN VITRO SCREENING OF THE INSECTICIDAL ACTIVITY OF Salvia microphylla (Lamiaceae). [Link]

-

Gao, Y., et al. (2022). The Insecticidal Efficacy and Physiological Action Mechanism of a Novel Agent GC16 against Tetranychus pueraricola. National Institutes of Health. [Link]

-

Lopes, L. B., et al. (2023). RaTexT®: a novel rapid tick exposure test for detecting acaricide resistance in Rhipicephalus microplus ticks in Brazil. PubMed Central. [Link]

-

Blanton, A. G., et al. (2023). In vitro assays reveal inherently insecticide-tolerant termite symbionts. ScienceOpen. [Link]

-

European Medicines Agency (EMA). (2021). Guideline for the testing and evaluation of the efficacy of antiparasitic substances for the treatment and prevention of tick and flea infestation in dogs and cats. [Link]

-

MDPI. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. [Link]

-

Siegfried, B. D., & Scharf, M. (2016). (PDF) Mechanisms of Organophosphate Resistance in Insects. ResearchGate. [Link]

-

Miller, R. J., et al. (2016). (PDF) Modification of the Food and Agriculture Organization Larval Packet Test to Measure Amitraz-Susceptibility Against Ixodidae. ResearchGate. [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2023). Efficacy and target animal safety general guideline (Part 8). [Link]

-

Estep, A., et al. (2025). Evaluating the Metrics of Insecticide Resistance and Efficacy: Comparison of the CDC Bottle Bioassay with Formulated and Technical-Grade Insecticide and a Sentinel Cage Field Trial. PubMed Central. [Link]

-

Utrecht University Student Theses Repository. Monitoring of acaricide resistance with the Larval Immersion Test in ticks collected from goats and cattle. [Link]

-

El-Kholy, A., et al. (2022). In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. PubMed Central. [Link]

-

O'Malley, T. (2023). Organophosphate Toxicity. National Center for Biotechnology Information. [Link]

-

Klafke, G. M., et al. (2017). Comparison of three larval bioassays to evaluate susceptibility of Rhipicephalus (Boophilus) microplus to amitraz. SciELO. [Link]

-

Jan, I., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies. [Link]

-

El-Kholy, A., et al. (2022). The in-vivo and in-vitro Effectiveness of Three Insecticides Types for Eradication of The Tick Rhipicephalus sanguineus in Dogs. ResearchGate. [Link]

-

Scott, J. G., & Feyereisen, R. (1992). Molecular Mechanisms of Insecticide Resistance. American Chemical Society. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Crotoxyphos (Ref: ENT 24717) [sitem.herts.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. accustandard.com [accustandard.com]

- 8. Crotoxyphos | C14H19O6P | CID 5371578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CROTOXYPHOS | 7700-17-6 [chemicalbook.com]